2-Cyclopropylprop-2-enoic acid
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Overview
Description
2-Cyclopropylprop-2-enoic acid, also known as 2-cyclopropylacrylic acid, is an organic compound with the molecular formula C₆H₈O₂. It is characterized by the presence of a cyclopropyl group attached to a prop-2-enoic acid moiety.
Mechanism of Action
Mode of Action
It is known that the compound is used as an intermediate in the preparation of novel agents for the therapy of non-insulin dependent diabetes mellitus . This suggests that it may interact with targets related to glucose metabolism or insulin signaling, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
These fatty acids are produced by a small number of plants and have unique chemical and physical properties useful in various industrial applications .
Result of Action
Given its use as an intermediate in the preparation of therapeutic agents for non-insulin dependent diabetes mellitus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropylprop-2-enoic acid typically involves the reaction of cyclopropylmethyl bromide with a suitable base, followed by oxidation. One common method includes the use of cyclopropylmethyl bromide and sodium hydride in a solvent such as dimethyl sulfoxide (DMSO). The resulting intermediate is then oxidized using potassium permanganate to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in halogenated derivatives.
Scientific Research Applications
2-Cyclopropylprop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopropyl-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylacetic acid
- Cyclopropylmethanol
- Cyclopropylamine
Uniqueness
2-Cyclopropylprop-2-enoic acid is unique due to its combination of a cyclopropyl group and a prop-2-enoic acid moiety. This structural feature imparts distinct reactivity and properties compared to other cyclopropyl-containing compounds.
Properties
IUPAC Name |
2-cyclopropylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4(6(7)8)5-2-3-5/h5H,1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJSZVRLBGARTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1CC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13266-09-6 |
Source
|
Record name | 2-cyclopropylprop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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